molecular formula C13H8F3NO2 B8169172 2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde

2-(3-(Trifluoromethoxy)phenyl)nicotinaldehyde

Cat. No. B8169172
M. Wt: 267.20 g/mol
InChI Key: QALJGJYPRCMIAW-UHFFFAOYSA-N
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Patent
US08901145B2

Procedure details

2-(3-(trifluoromethoxy)phenyl)nicotinaldehyde was prepared using the general boronic acid coupling procedure with 2-bromonicotinaldehyde and (3-(trifluoromethoxy)phenyl)boronic acid (101 mg, 144 mg theoretical, 70.1%). LC-MS m/z 268 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
101 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
B(O)O.Br[C:5]1[N:12]=[CH:11][CH:10]=[CH:9][C:6]=1[CH:7]=[O:8].[F:13][C:14]([F:26])([F:25])[O:15][C:16]1[CH:17]=[C:18](B(O)O)[CH:19]=[CH:20][CH:21]=1>>[F:13][C:14]([F:25])([F:26])[O:15][C:16]1[CH:21]=[C:20]([C:5]2[N:12]=[CH:11][CH:10]=[CH:9][C:6]=2[CH:7]=[O:8])[CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C=O)C=CC=N1
Step Three
Name
Quantity
101 mg
Type
reactant
Smiles
FC(OC=1C=C(C=CC1)B(O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC=1C=C(C=CC1)C1=C(C=O)C=CC=N1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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